molecular formula C19H23N B1281721 2-Benzyl-1,1,3,3-tetramethylisoindoline CAS No. 82894-83-5

2-Benzyl-1,1,3,3-tetramethylisoindoline

Cat. No. B1281721
CAS RN: 82894-83-5
M. Wt: 265.4 g/mol
InChI Key: PXORNCDWOHJSJD-UHFFFAOYSA-N
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Patent
US07378438B2

Procedure details

A solution of 2-benzyl-1,1,3,3,-tetramethylisoindoline (5.5 g 20 mmol) in glacial acetic acid (20 ml) was hydrogenated at 60 lb/in2 over 5% palladium/c for 3 h at room temperature. The suspension was filtered and the solvent removed at reduced pressure. The residue was dissolved in water and the solution was made alkaline (PH 9) by the addition of 10% sodium hydroxide and extracted with ether (3×50 ml). The combined organic extracts were dried and evaporated to dryness to give the title compound (3.5 g 96%), which was recrystalized from methanol/water. m.p. 36-38° C. NMR (CDCl3, 400 MHz), 1.46 s, 4 x CH3; 1.9 s, NH, D2O exchanged; 7.1-7.27 m, ArH.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
C([N:8]1[C:16]([CH3:18])([CH3:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]1([CH3:20])[CH3:19])C1C=CC=CC=1>C(O)(=O)C.[Pd]>[CH3:17][C:16]1([CH3:18])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([CH3:20])([CH3:19])[NH:8]1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2=CC=CC=C2C1(C)C)(C)C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
ADDITION
Type
ADDITION
Details
by the addition of 10% sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC1(NC(C2=CC=CC=C12)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.